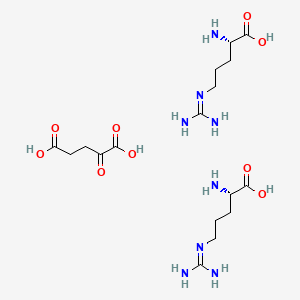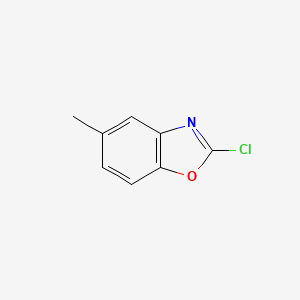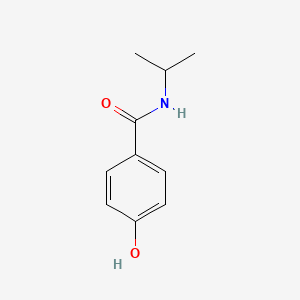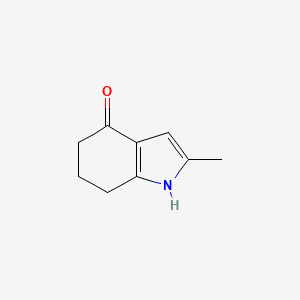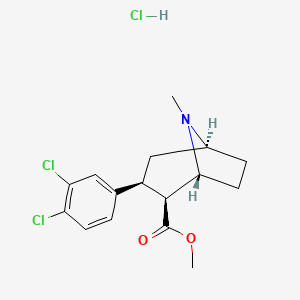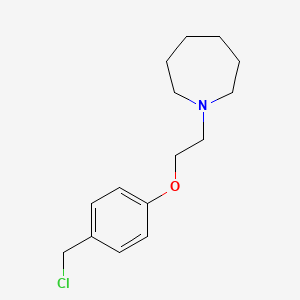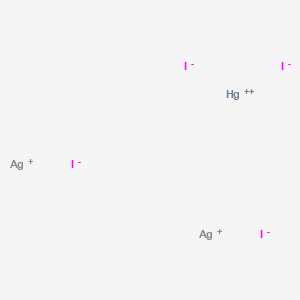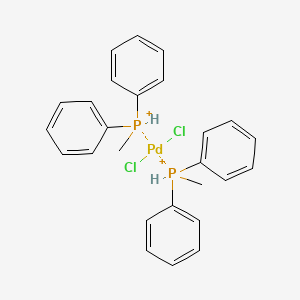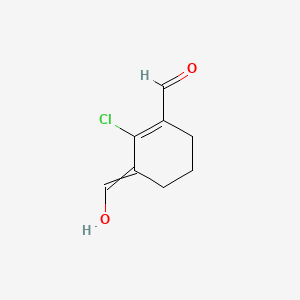
2-Chloro-3-(hydroxymethylene)cyclohex-1-ene-1-carbaldehyde
Overview
Description
Synthesis Analysis
The compound is used as a starting material in the synthesis of a variety of organic compounds. For example, the treatment of certain cyclohexanecarboxylic esters with anhydrous Na2CO3 leads to the formation of cyclopentene-carboxylic esters. Another study presented the synthesis reaction of cyclic acetals of 1,3-dioxolane series by condensation of cyclohex-3-ene-1-carbaldehydes with 1,2-propanediol and its derivatives.Molecular Structure Analysis
The molecular formula of the compound is C8H9ClO2 . The average mass is 172.609 Da and the monoisotopic mass is 172.029114 Da .Chemical Reactions Analysis
The compound has significant applications in organic synthesis. For instance, it is used in the synthesis of quinoline ring systems and reactions adopted to construct fused or binary quinoline-cord heterocyclic systems. In a notable study, formaldehyde reacts with its isomer hydroxymethylene to produce glycolaldehyde.Physical And Chemical Properties Analysis
The boiling point of the compound is predicted to be 260.5±40.0 °C . The density is predicted to be 1.27±0.1 g/cm3 . The pKa is predicted to be 4.50±1.00 .Scientific Research Applications
Synthesis and Applications in Organic Chemistry
2-Chloro-3-(hydroxymethylene)cyclohex-1-ene-1-carbaldehyde and its related compounds have significant applications in organic synthesis. For example, the treatment of certain cyclohexanecarboxylic esters with anhydrous Na2CO3 leads to the formation of cyclopentene-carboxylic esters, which are intermediates in synthesizing natural products like 4,4-dimethyl-1-cyclopentene-1-carbaldehyde and α-(3-methyl-1-cyclopentenyl)propionic acid (Takeda & Tsuboi, 1977).
Another study presented the generalized results of the synthesis reaction of cyclic acetals of 1,3-dioxolane series by condensation of cyclohex-3-ene-1-carbaldehydes with 1,2-propanediol and its derivatives. This research explored the influence of substituents on the reactivity of components and the efficiency of the products, especially in their application as active diluents in polymer compositions (Kerimov, Orudzheva, & Mamedova, 2019).
Advances in Quinoline Chemistry
A review article highlighted the recent research data on the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. This study covered the synthesis of quinoline ring systems and reactions adopted to construct fused or binary quinoline-cord heterocyclic systems. It also illustrated the biological evaluation and synthetic applications of these compounds (Hamama, Ibrahim, Gooda, & Zoorob, 2018).
Gas-Phase Sugar Formation
In a notable study, formaldehyde reacts with its isomer hydroxymethylene to produce glycolaldehyde. This carbonyl–ene-type transformation operates in the absence of base and solvent at cryogenic temperatures, similar to those found in extraterrestrial environments or interstellar clouds. This research provides a link between the well-known formose reaction and sugar formation under non-aqueous conditions (Eckhardt et al., 2018).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-Chloro-3-(hydroxymethylene)cyclohex-1-ene-1-carbaldehyde involves the conversion of cyclohexene to the desired compound through a series of reactions.", "Starting Materials": [ "Cyclohexene", "Chlorine gas", "Sodium hydroxide", "Formaldehyde", "Acetic acid", "Sodium bisulfite" ], "Reaction": [ "Cyclohexene is reacted with chlorine gas in the presence of UV light to form 2-chlorocyclohexene.", "2-chlorocyclohexene is then treated with sodium hydroxide to form 2-chlorocyclohexene-1-ol.", "Formaldehyde is added to 2-chlorocyclohexene-1-ol in the presence of acetic acid to form 2-chloro-3-(hydroxymethylene)cyclohex-1-ene-1-ol.", "Sodium bisulfite is then added to the reaction mixture to convert the hydroxymethylene group to a carbonyl group, forming 2-chloro-3-(hydroxymethylene)cyclohex-1-ene-1-carbaldehyde." ] } | |
CAS RN |
61010-04-6 |
Molecular Formula |
C8H9ClO2 |
Molecular Weight |
172.61 g/mol |
IUPAC Name |
(3Z)-2-chloro-3-(hydroxymethylidene)cyclohexene-1-carbaldehyde |
InChI |
InChI=1S/C8H9ClO2/c9-8-6(4-10)2-1-3-7(8)5-11/h4-5,10H,1-3H2/b6-4- |
InChI Key |
JWUQFQYYMGMPKE-XQRVVYSFSA-N |
Isomeric SMILES |
C1C/C(=C/O)/C(=C(C1)C=O)Cl |
SMILES |
C1CC(=CO)C(=C(C1)C=O)Cl |
Canonical SMILES |
C1CC(=CO)C(=C(C1)C=O)Cl |
Pictograms |
Irritant |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

